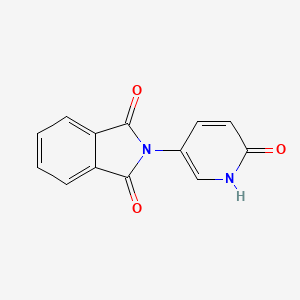

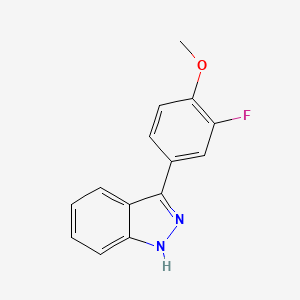

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

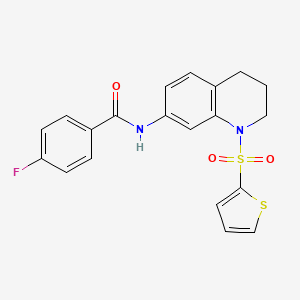

“2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is a compound that is part of the isoindoline-1,3-dione derivatives, commonly known as phthalimides . These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature . For example, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Molecular Structure Analysis

The molecular formula of “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is C13H8N2O3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Reactions of different tetraynes with various substituted imidazoles and oxygen afforded the 4-phenyl-5- (phenylethynyl)-7,8-dihydrocyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-dione cores in excellent yields .Physical And Chemical Properties Analysis

The molecular weight of “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is 240.21 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of pharmaceuticals. Its reactivity allows for the creation of diverse derivatives that can be tailored for specific therapeutic activities. The isoindoline nucleus is particularly significant in the development of novel drugs .

Herbicides

Researchers have explored the use of this compound in the development of herbicides. Its ability to interfere with certain biological pathways in plants makes it a candidate for controlling weed growth in agricultural settings .

Colorants and Dyes

Due to its chromophoric properties, this compound is used in the synthesis of colorants and dyes. It can be incorporated into various materials to impart color through stable chemical bonds .

Polymer Additives

The compound’s structural features make it suitable for use as an additive in polymers. It can enhance the physical properties of polymers, such as durability and resistance to degradation .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for constructing complex organic molecules. Its versatility in reactions makes it a valuable tool for chemists .

Photochromic Materials

The compound has applications in the development of photochromic materials. These materials change color when exposed to light, which is useful in various technologies, such as smart windows and optical data storage .

Antipsychotic Agents

Studies have shown that derivatives of this compound can modulate dopamine receptors, suggesting potential use as antipsychotic agents. This application is particularly relevant in the treatment of disorders like schizophrenia .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by derivatives of this compound indicates a potential application in the treatment of Alzheimer’s disease. This neurodegenerative disorder is characterized by the accumulation of amyloid plaques, and compounds that can prevent this process are of great interest .

Direcciones Futuras

The future directions for “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” could involve further exploration of its potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . Additionally, the development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives have been shown to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It is known that isoindoline-1,3-dione derivatives can interact with various biological targets, leading to diverse biological activities .

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .

Result of Action

Isoindoline-1,3-dione derivatives are known to have diverse biological activities, suggesting they may have multiple molecular and cellular effects .

Propiedades

IUPAC Name |

2-(6-oxo-1H-pyridin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-11-6-5-8(7-14-11)15-12(17)9-3-1-2-4-10(9)13(15)18/h1-7H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNKBSYSJRIRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)

![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)

![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)